molecular formula C8H6ClF3 B2638944 3-Chloro-2-methylbenzotrifluoride CAS No. 93242-63-8

3-Chloro-2-methylbenzotrifluoride

Cat. No.: B2638944
CAS No.: 93242-63-8
M. Wt: 194.58
InChI Key: FTRZFXRAAPUAQM-UHFFFAOYSA-N
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Description

3-Chloro-2-methylbenzotrifluoride is an organic compound with the chemical formula C8H6ClF3. It is also known by its IUPAC name, 1-chloro-2-methyl-3-(trifluoromethyl)benzene. This compound is a liquid at ambient temperature and is used in various chemical applications due to its unique properties .

Preparation Methods

3-Chloro-2-methylbenzotrifluoride is typically synthesized through the chlorination of 2-methyl-3-(trifluoromethyl)benzene. The reaction involves adding a chlorinating agent, such as iron (III) chloride or aluminum chloride, to 2-methyl-3-(trifluoromethyl)benzene under controlled conditions . This method ensures the selective introduction of a chlorine atom at the desired position on the benzene ring.

Chemical Reactions Analysis

3-Chloro-2-methylbenzotrifluoride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form the corresponding methylbenzotrifluoride using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Chloro-2-methylbenzotrifluoride has several applications in scientific research, including:

Mechanism of Action

The mechanism by which 3-Chloro-2-methylbenzotrifluoride exerts its effects involves its interaction with molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, where the chlorine atom or the trifluoromethyl group can be replaced by other electrophiles. This reactivity is influenced by the electron-withdrawing nature of the trifluoromethyl group, which stabilizes the intermediate carbocation formed during the reaction .

Comparison with Similar Compounds

3-Chloro-2-methylbenzotrifluoride can be compared with other similar compounds, such as:

    2-Chloro-3-methylbenzotrifluoride: This compound has a similar structure but with the chlorine and methyl groups in different positions.

    3-Chloro-4-methylbenzotrifluoride: Another isomer with the chlorine and methyl groups in different positions, leading to variations in reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and applications .

Properties

IUPAC Name

1-chloro-2-methyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF3/c1-5-6(8(10,11)12)3-2-4-7(5)9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRZFXRAAPUAQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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